3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide
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Overview
Description
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by the presence of an amino group, a pyridinone ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with a suitable propanamide derivative under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .
Comparison with Similar Compounds
3-(3-Amino-2-oxo-1,2-dihydropyridin-1-YL)propanamide can be compared with similar compounds, such as:
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: This compound has a similar pyridinone ring but differs in the presence of a methyl ester group instead of a propanamide moiety.
2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3: This compound contains a similar pyridinone ring but has different substituents on the nitrogen atom. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O2 |
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Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(3-amino-2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-2-1-4-11(8(6)13)5-3-7(10)12/h1-2,4H,3,5,9H2,(H2,10,12) |
InChI Key |
DOAGQUYOGPEFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)CCC(=O)N |
Origin of Product |
United States |
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